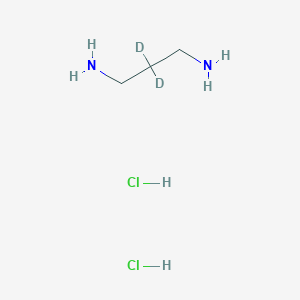

1,3-Propanediamine-2,2-D2 2hcl

Description

Significance of Isotopic Labeling in Modern Chemical Science

Isotopic labeling is a technique used to track the path of an isotope through a reaction or a system. wikipedia.org It involves the substitution of one or more atoms in a molecule of interest with an isotope of the same element that has a different neutron count. wikipedia.orgcreative-proteomics.com These isotopes can be stable, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). metwarebio.commusechem.com The fundamental principle behind this technique is that the labeled molecule behaves almost identically to its unlabeled counterpart in chemical reactions and biological processes, but its different physical properties allow it to be detected and traced. creative-proteomics.com

The ability to distinguish and track these labeled molecules provides unparalleled insights into molecular dynamics. metwarebio.comstudysmarter.co.uk Detection methods vary depending on the isotope used. Stable isotopes are typically detected by mass spectrometry (MS), which measures differences in mass, or nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different magnetic properties. wikipedia.orgclearsynth.com Infrared spectroscopy can also identify the different vibrational modes of bonds involving heavier isotopes. arkat-usa.org This powerful methodology is a cornerstone of research in chemistry, biology, and medicine, enabling scientists to unravel complex reaction mechanisms, elucidate metabolic pathways, and study drug interactions with high precision. studysmarter.co.ukclearsynth.com

Overview of Deuterium Applications in Mechanistic and Synthetic Chemistry Research

Deuterium, a stable, non-radioactive isotope of hydrogen, has become a crucial tool in both mechanistic and synthetic chemistry. clearsynth.comresearchgate.net Its application stems from the kinetic isotope effect (KIE), the phenomenon where molecules containing deuterium react at different rates than their hydrogen-containing counterparts. scielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. researchgate.net This difference has a significant impact when a C-H bond is broken in the rate-determining step of a reaction, providing invaluable information for elucidating reaction mechanisms. researchgate.netscielo.org.mx

In synthetic chemistry, deuterium labeling is used to create isotopically labeled compounds that act as powerful probes. clearsynth.com These labeled molecules are essential as internal standards for quantitative analysis using mass spectrometry, allowing for precise measurements of minute quantities of a specific chemical. arkat-usa.orgresearchgate.net Furthermore, strategic deuteration can alter the selectivity of chemical reactions. researchgate.net In medicinal chemistry, replacing hydrogen with deuterium at sites of metabolic attack can slow down the rate of drug metabolism. wikipedia.orgnih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life, and can sometimes mitigate the formation of toxic metabolites. wikipedia.orgacs.org

Contextualization of 1,3-Propanediamine as a Core Building Block in Chemical Synthesis

1,3-Propanediamine, also known as trimethylenediamine, is a versatile organic compound with the formula H₂N(CH₂)₃NH₂. wikipedia.org As a colorless liquid soluble in water and many polar organic solvents, it serves as a fundamental building block in the synthesis of a wide array of chemical structures. wikipedia.org Its two primary amine functional groups, located at the terminal positions of a three-carbon chain, allow it to act as a bidentate ligand and participate in numerous chemical reactions. cymitquimica.comsigmaaldrich.com

This diamine is a key component in the synthesis of heterocycles, which are core structures in many pharmaceutical and agricultural chemicals. wikipedia.orgcymitquimica.com It is also used extensively in polymer chemistry for the production of polyamides and polyurethanes, where it contributes to enhanced thermal stability and mechanical properties of the resulting materials. sigmaaldrich.comoup.com The linear structure of 1,3-propanediamine allows for the formation of well-aligned polymer chains, which enhances intermolecular forces. In coordination chemistry, it is used to synthesize metal complexes with applications in catalysis and materials science. wikipedia.orgnationalmaglab.org The dihydrochloride (B599025) salt form, 1,3-propanediamine dihydrochloride, is often used in these applications. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of 1,3-Propanediamine and its Deuterated Analog

| Property | 1,3-Propanediamine | 1,3-Propanediamine-2,2-D2 2HCl |

| CAS Number | 109-76-2 wikipedia.org | 352438-79-0 chemicalbook.in |

| Molecular Formula | C₃H₁₀N₂ wikipedia.org | C₃H₁₀D₂Cl₂N₂ guidechem.com |

| Molar Mass | 74.127 g/mol wikipedia.org | 149.06 g/mol guidechem.com |

| Appearance | Colorless liquid wikipedia.org | Not specified (likely solid) |

| Boiling Point | 140.1 °C wikipedia.org | Not available |

| Melting Point | -12.00 °C wikipedia.org | Not available |

| Density | 0.888 g/mL wikipedia.org | Not available |

| Synonyms | Propane-1,3-diamine, Trimethylenediamine wikipedia.org | 1,3-Propane-2,2-d2-diamine dihydrochloride chemicalbook.in |

Note: Data for the deuterated compound in its free base form is limited; properties listed are for the dihydrochloride salt where available.

Table 2: Key Applications of Deuterium Labeling in Chemical Research

| Application Area | Description | Key Advantage(s) |

| Mechanistic Elucidation | Tracing the fate of deuterium atoms through a chemical reaction to understand the step-by-step process. clearsynth.comresearchgate.net | Provides direct evidence for bond-making and bond-breaking events (Kinetic Isotope Effect). scielo.org.mx |

| Quantitative Analysis | Use as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) for precise quantification. researchgate.net | Improves accuracy and reproducibility of analytical measurements. |

| Medicinal Chemistry | Strategic replacement of hydrogen with deuterium to alter a drug's metabolic profile. nih.govacs.org | Can increase metabolic stability, prolong half-life, and reduce toxic metabolite formation. wikipedia.org |

| Materials Science | Incorporation into materials like organic light-emitting diodes (OLEDs) to enhance stability and performance. researchgate.netacs.org | The stronger C-D bond can increase the operational lifetime of devices. acs.org |

| Spectroscopy | Use of deuterated solvents (e.g., D₂O) in NMR to avoid interference from solvent protons. clearsynth.com | Enhances the clarity and resolution of spectra for the compound of interest. clearsynth.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H12Cl2N2 |

|---|---|

Molecular Weight |

149.06 g/mol |

IUPAC Name |

2,2-dideuteriopropane-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2;; |

InChI Key |

HYOCSVGEQMCOGE-SRTIKVJZSA-N |

Isomeric SMILES |

[2H]C([2H])(CN)CN.Cl.Cl |

Canonical SMILES |

C(CN)CN.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated 1,3 Propanediamines

Strategies for Deuterium (B1214612) Incorporation at the 2-Position

The key to synthesizing 1,3-Propanediamine-2,2-D2 is the strategic incorporation of deuterium at the central carbon atom of the propane (B168953) backbone. This is typically achieved by leveraging the increased acidity of protons at this position in a suitable precursor molecule.

Reductive Deuteration Pathways for α-Deuterated Amines

While direct reductive deuteration is a common strategy for introducing deuterium, it is most effective for positions alpha to a carbonyl or imine group. In the context of 1,3-propanediamine, a precursor-based approach is more suitable for specific deuteration at the 2-position. A plausible and efficient precursor for this purpose is malononitrile (B47326) (propanedinitrile). The methylene (B1212753) protons at the C-2 position of malononitrile are significantly acidic due to the electron-withdrawing nature of the two nitrile groups. This acidity facilitates base-catalyzed hydrogen-deuterium exchange with a deuterium source like deuterium oxide (D₂O).

A general reaction for the deuteration of malononitrile can be represented as follows:

Once 2,2-dideuteriomalononitrile is synthesized, it can be reduced to the desired 1,3-Propanediamine-2,2-D2. This reduction of the nitrile groups to primary amines is a well-established transformation in organic synthesis.

Precursor Design for Stereospecific Deuteration

For the synthesis of 1,3-Propanediamine-2,2-D2, which does not involve a chiral center at the deuterated position, stereospecificity is not a primary concern. However, the principles of precursor design are still critical for ensuring regioselective deuterium incorporation. The choice of malononitrile as the precursor is a prime example of strategic design, as the C-2 protons are the most acidic and therefore the most readily exchanged.

General Synthetic Routes to 1,3-Propanediamine Analogs Applicable to Deuteration

The industrial synthesis of 1,3-diaminopropane (B46017) often involves the amination of acrylonitrile (B1666552) followed by hydrogenation of the resulting aminopropionitrile. wikipedia.org However, for the specific synthesis of the 2,2-dideuterated analog, a route starting from a deuterated C3 building block is more direct.

Catalytic Hydrogenation of Aminonitriles with Deuterium Sources

A general and widely used method for the preparation of diamines is the catalytic hydrogenation of dinitriles. chemicalbook.com In the case of 1,3-Propanediamine-2,2-D2, the starting material would be 2,2-dideuteriomalononitrile. The reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. Raney nickel is a common and effective catalyst for the reduction of nitriles to amines. wikipedia.org

The hydrogenation reaction can be summarized as:

Optimization of Deuterium Purity and Isotopic Enrichment

Analytical Validation of Deuterium Content in Synthetic Products

Confirming the isotopic purity and the specific location of deuterium atoms in the synthesized 1,3-Propanediamine-2,2-D2 2hcl is critical. The primary analytical techniques for this validation are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS, particularly with electrospray ionization (ESI), is a powerful tool for determining isotopic purity. nih.govresearchgate.net It allows for the differentiation of molecules based on their mass-to-charge ratio with high precision. By comparing the mass spectrum of the deuterated product with its non-deuterated analogue, the degree of deuterium incorporation can be quantified. The analysis focuses on the relative abundance of the H/D isotopolog ions. nih.gov For 1,3-Propanediamine-2,2-D2, the mass spectrometer would detect peaks corresponding to the unlabeled (D₀), singly deuterated (D₁), and doubly deuterated (D₂) species.

Interactive Table 1: Expected HR-MS Data for 1,3-Propanediamine-2,2-D2 Isotopologues

| Isotopologue | Formula | Exact Mass (Da) | Expected Relative Abundance in a High-Purity Sample |

| D₀ (unlabeled) | C₃H₁₀N₂ | 74.0844 | < 1% |

| D₁ (singly labeled) | C₃H₉DN₂ | 75.0907 | < 5% |

| D₂ (doubly labeled) | C₃H₈D₂N₂ | 76.0970 | > 95% |

Note: The exact mass is calculated for the protonated molecule [M+H]⁺. The relative abundance is illustrative for a successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the structural integrity and the precise location of the deuterium atoms. rsc.orggoogle.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated sample of 1,3-Propanediamine-2,2-D2, the signal corresponding to the protons at the C-2 position would be significantly diminished or absent. magritek.com The disappearance of this signal is a strong indicator of successful deuteration at the target site.

²H NMR (Deuterium NMR): A deuterium NMR spectrum provides direct evidence of the deuterium's chemical environment. sigmaaldrich.com A single resonance in the ²H NMR spectrum corresponding to the chemical shift of the C-2 position would confirm that deuteration occurred exclusively at the desired location. Quantitative NMR (qNMR) techniques can also be applied to determine the isotopic enrichment at specific sites. rug.nlacs.org

Challenges in Isotopic Purity and Exchange Minimization

The synthesis of deuterated compounds like this compound is fraught with challenges that can impact the final isotopic purity.

Achieving High Isotopic Enrichment: A primary challenge is to drive the deuteration reaction to completion to achieve high isotopic enrichment (typically >98%). acs.org Incomplete H/D exchange in the precursor stage or the presence of residual protic solvents can lead to the formation of partially deuterated or unlabeled impurities. The reaction conditions, including temperature, catalyst, and reaction time, must be carefully optimized to maximize deuterium incorporation. rsc.org

Preventing H/D Exchange: Unwanted H/D exchange is a significant hurdle. Protons on heteroatoms (like the -NH₂ groups) are readily exchangeable and are not expected to remain deuterated in the presence of protic solvents or atmospheric moisture. More problematic is the potential for back-exchange at the C-2 position under certain pH conditions or during workup and purification steps. The use of deuterated solvents and reagents throughout the synthesis is often necessary but adds to the cost and complexity. nih.gov

Regioselectivity: While the chosen synthetic route via a malononitrile precursor is designed for high regioselectivity, alternative methods like direct H/D exchange on 1,3-propanediamine could lead to deuteration at other positions (e.g., C-1 and C-3), which are adjacent to the activating amino groups. nih.gov Ensuring deuteration occurs only at the C-2 position is a critical challenge that dictates the synthetic strategy. Methods that are too harsh can lack the required selectivity. nih.govnih.gov

Interactive Table 2: Summary of Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy |

| Incomplete Deuteration | The H/D exchange reaction does not proceed to completion, leaving D₀ and D₁ impurities. | Optimize reaction conditions (time, temperature, catalyst); use a large excess of the deuterium source (e.g., D₂O). |

| Isotopic Scrambling | Deuterium atoms migrate to unintended positions on the molecule. | Choose a synthetic route with high regioselectivity; avoid harsh conditions that could promote scrambling. |

| Back-Exchange | The incorporated deuterium is replaced by hydrogen during workup or storage. | Use deuterated solvents for purification; handle the final product under anhydrous conditions; convert to a stable salt form. |

Spectroscopic Investigations Utilizing 1,3 Propanediamine 2,2 D2 2hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

NMR spectroscopy is a cornerstone technique for determining molecular structure. The strategic use of deuterium (B1214612) labeling, as in 1,3-Propanediamine-2,2-D2 2hcl, significantly enhances the capabilities of NMR analysis.

Application of Deuterium as a Probe for Molecular Dynamics and Conformation

Deuterium (²H) NMR spectroscopy is a sensitive tool for investigating molecular dynamics. numberanalytics.comnih.govnih.gov The interaction of the deuterium nucleus's electric quadrupole moment with the local electric field gradient is highly dependent on the orientation of the C-D bond. nih.gov This property allows ²H NMR to provide detailed information about molecular reorientations, such as rotational motions and conformational exchanges. nih.govfu-berlin.de

In the context of this compound, the deuterium atoms at the C2 position act as a specific probe for the dynamics of the propane (B168953) backbone. By analyzing the ²H NMR lineshapes and relaxation times over a range of temperatures, researchers can characterize the rates and activation energies of conformational changes between the various rotational isomers of the diamine. nih.govacs.org This dynamic information is crucial for understanding how the molecule behaves in different environments.

Enhancement of Proton NMR Resolution through Perdeuteration Strategies

One of the significant challenges in proton (¹H) NMR is the presence of extensive proton-proton dipolar interactions and scalar couplings, which can lead to broad and overlapping signals, especially in complex molecules or solid-state samples. nih.govresearchgate.net A common strategy to overcome this is deuteration. Replacing protons with deuterium atoms drastically reduces ¹H-¹H dipolar interactions, leading to significantly narrower linewidths and higher resolution in ¹H NMR spectra. nih.govacs.org

While this compound is not perdeuterated (fully deuterated), the principle of spectral simplification is directly applicable. In a standard ¹H NMR spectrum of 1,3-propanediamine, the protons on the central carbon (C2) create a complex multiplet that overlaps with and complicates the signals from the protons on C1 and C3. By substituting the C2 protons with deuterium, these signals are removed from the ¹H spectrum. This simplification allows for a more straightforward and accurate analysis of the remaining C1 and C3 proton signals, facilitating the determination of their chemical shifts and coupling constants, which are essential for conformational analysis. researchgate.netethernet.edu.et

Deuterium NMR for Site-Specific Structural Elucidation

Deuterium NMR offers the distinct advantage of probing specific sites within a molecule that have been isotopically labeled. numberanalytics.comsigmaaldrich.com Since the natural abundance of deuterium is very low (about 0.015%), a ²H NMR spectrum of a selectively labeled compound like this compound will exclusively show signals from the deuterated positions. numberanalytics.com

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for easy spectral assignment. sigmaaldrich.com For this compound, the ²H NMR spectrum would provide a clean signal corresponding only to the C2 position. The precise chemical shift and, particularly in the solid state, the quadrupolar coupling constant can provide detailed information about the electronic environment and the average orientation of the C-D bonds at this specific site. nih.govresearchgate.net This site-specific information is invaluable for validating structural models derived from other methods or computational calculations.

Vibrational Spectroscopy Studies (FTIR, Raman, INS)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR), Raman, and Inelastic Neutron Scattering (INS), measure the energies of molecular vibrations. thermofisher.comacs.org Isotopic substitution provides a powerful method for assigning vibrational modes and studying molecular conformation. uc.ptdntb.gov.ua

Analysis of Vibrational Modes and Isotopic Shifts

The substitution of a lighter isotope with a heavier one, such as hydrogen (¹H) with deuterium (²H), increases the reduced mass of the vibrating system. This change, without significantly altering the bond strength (force constant), leads to a predictable decrease in the vibrational frequency. libretexts.orgajchem-a.com This "isotopic shift" is a fundamental tool for assigning specific vibrational modes to the corresponding parts of a molecule. acs.org For C-H stretching vibrations, substitution with deuterium typically results in a frequency decrease by a factor of approximately the square root of 2 (around 1.35-1.41). libretexts.orgcore.ac.uk

In this compound, the deuteration at the C2 position will primarily affect the vibrational modes involving this group. The C-H stretching, bending, wagging, and twisting modes associated with the C2 methylene (B1212753) group will shift to lower frequencies compared to the non-deuterated compound. ajchem-a.comnsc.ru This selective shift allows for the unambiguous assignment of these C2-H(D) modes, which can otherwise be difficult to distinguish in the dense C-H stretching and bending regions of the spectrum. aip.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in C-H | Expected Shift upon C2-Deuteration | Description |

|---|---|---|---|

| C-H Stretch | 2800-3000 | Significant Downshift | The C-D stretching frequency will be significantly lower, appearing in the 2100-2200 cm⁻¹ region, clearly separating it from C-H stretches. |

| CH₂ Scissoring (Bending) | ~1430-1470 | Downshift | The bending mode of the C2 methylene group will shift to a lower frequency. |

| CH₂ Wagging/Twisting | ~1315-1390 | Downshift | Modes involving out-of-plane C2-H movement will be affected and shift to lower wavenumbers. |

| N-H Stretch | 3150-3300 | No significant shift | As the amino groups are unaffected by C2 deuteration, their stretching frequencies are expected to remain largely unchanged. core.ac.uk |

Conformational Analysis and Equilibria of Deuterated Diamines

1,3-Propanediamine is a flexible molecule that can exist in multiple conformations (rotational isomers) due to rotation around its C-C and C-N bonds. stfc.ac.uk Studies combining vibrational spectroscopy with theoretical calculations have shown that in the gas and liquid phases, the molecule exists as a mixture of several conformers with small energy differences between them. uc.ptstfc.ac.ukrsc.org The most stable geometries depend on the environment (gas phase, solvent polarity). uc.ptrsc.org For instance, in the gas phase, conformers that allow for intramolecular hydrogen bonding, such as GGG'G and TG'GG', are predominant. stfc.ac.uk In the condensed phase, other conformers like TTTT, TTTG, and TGTT become more populated. uc.ptstfc.ac.uk

The experimental spectra represent a population-weighted average of all existing conformers, making detailed analysis complex. stfc.ac.ukrsc.org The use of specifically deuterated species like this compound aids this analysis. While the deuteration itself does not drastically change the conformational energies, the resulting isotopic shifts in the vibrational spectra can act as a spectroscopic label. uc.pt By tracking the unique vibrational signatures of the deuterated group, it is possible to resolve overlapping bands from different conformers and gain a more precise understanding of the conformational equilibria in various states. uc.ptresearchgate.net

| Conformer | Calculated Relative Population (%) |

|---|---|

| GGG'G | 28 |

| TG'GG' | 20 |

| TTTG | ~11.5 |

| TGTT | ~11.5 |

| Other | <7 each |

Table of Mentioned Compounds

| Common Name / Abbreviation | IUPAC Name |

|---|---|

| This compound | 2,2-dideuteriopropane-1,3-diamine; dihydrochloride (B599025) |

| 1,3-Diaminopropane / 1,3-dap | Propane-1,3-diamine |

| 1,3-Diaminopropane dihydrochloride | Propane-1,3-diamine; dihydrochloride |

Influence of Deuteration on Hydrogen Bonding Interactions within Molecular Systems

The substitution of hydrogen with its heavier isotope, deuterium (D), is a subtle modification that induces significant and measurable effects on the properties of hydrogen bonds. This phenomenon, known as the isotope effect, serves as a powerful tool in spectroscopic investigations to probe the nature, strength, and dynamics of hydrogen bonding interactions within molecular systems. nih.govnih.gov The primary cause of these effects is the difference in mass between hydrogen and deuterium, which leads to a lower zero-point vibrational energy for a deuterium-containing bond (e.g., N-D) compared to its hydrogen counterpart (N-H). d-nb.infomdpi.com This difference in energy alters the vibrational landscape and can lead to changes in bond lengths, bond strengths, and spectroscopic signatures. nih.govaps.org

In the context of diamine hydrochlorides such as this compound, deuteration provides a unique lens to examine the intricate network of hydrogen bonds, which may include intramolecular N-H···N interactions or, more prominently in the solid-state dihydrochloride salt, intermolecular N-H···Cl⁻ hydrogen bonds. While the specified compound is deuterated at the carbon backbone, the principles of how isotopic substitution affects hydrogen bonds are most directly observed and studied by deuterating the amine groups themselves (N-deuteration). Research on N-deuterated 1,3-diaminopropane and its protonated forms offers direct insights into these interactions. stfc.ac.ukuc.pt

Vibrational Spectroscopy Findings

Infrared (IR) and Raman spectroscopy are primary techniques for observing the influence of deuteration on hydrogen bonds. The increased mass of deuterium directly affects the vibrational frequencies of the bonds in which it participates.

A vibrational and conformational analysis of 1,3-diaminopropane (1,3-dap) and its N-deuterated analogue reveals distinct shifts in vibrational modes, which are indicative of changes in the hydrogen bonding environment. stfc.ac.ukuc.pt For instance, a comparative study between the liquid and solid phases showed that shifts in vibrational modes upon solidification, a process that enhances hydrogen bonding, are analogous for both the non-deuterated and N-deuterated molecules. stfc.ac.uk This suggests that in this specific system, the fundamental strength and nature of the hydrogen-bond type and deuterium-bond type interactions are of a similar magnitude. stfc.ac.uk

The table below summarizes key vibrational mode shifts observed in 1,3-diaminopropane and its N-deuterated form, highlighting the effect of the physical state, which influences the extent of hydrogen bonding.

Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for 1,3-diaminopropane (1,3-dap) and its N-deuterated analogue (1,3-dap-N-d4).

| Vibrational Mode | Molecule | Phase | Wavenumber (cm⁻¹) |

|---|---|---|---|

| NH₂ wagging | 1,3-dap | Liquid | ~875 |

| NH₂ wagging | 1,3-dap | Solid | ~905 |

| ND₂ wagging (A₁ symmetry) | 1,3-dap-N-d4 | Liquid | 803 |

Data sourced from a vibrational and conformational study on 1,3-diaminopropane and its derivatives. stfc.ac.uk

The upward shift of approximately 30 cm⁻¹ for the NH₂ wagging mode and 27 cm⁻¹ for the ND₂ wagging mode when transitioning from liquid to solid indicates a strengthening of hydrogen/deuterium bond interactions in the more ordered solid phase. stfc.ac.uk The similar magnitude of these shifts for both isotopologues is a significant finding. stfc.ac.uk

Geometric and Energetic Consequences

Deuteration typically results in a geometric isotope effect (GIE), where the length of the hydrogen bond can change. Generally, D-bonds are considered slightly stronger and shorter than H-bonds due to the lower zero-point energy of the heavier isotope. d-nb.info This effect is particularly pronounced in systems with strong hydrogen bonds. Neutron diffraction studies on other molecules, such as the alanine (B10760859) zwitterion, have confirmed that deuteration can reduce the electrostatic attraction in N–D bonds relative to N–H bonds, resulting in a shortening of the bond length. mdpi.com

The influence of H/D substitution on hydrogen bonds can be summarized by several key principles derived from numerous spectroscopic and theoretical studies.

Table 2: General Effects of Deuteration on Hydrogen Bond (A-H···B) Parameters.

| Parameter | Change upon Deuteration (A-D···B) | Rationale |

|---|---|---|

| Vibrational Frequency | ν(A-D) < ν(A-H) | The heavier mass of deuterium lowers the stretching frequency. |

| Bond Energy | Generally slightly stronger | The zero-point energy of the A-D bond is lower, requiring more energy to break. d-nb.infoaps.org |

| Bond Length | A-D bond is typically shorter than A-H. The A···B distance may also shorten. | Anharmonicity of the potential energy surface and lower zero-point energy. nih.govmdpi.com |

| NMR Chemical Shift | The chemical shift of the deuteron (B1233211) is slightly upfield (lower ppm) compared to the proton. | The nucleus is more shielded due to the shorter average bond length. mdpi.com |

Nuclear Magnetic Resonance (NMR) Isotope Effects

NMR spectroscopy is exceptionally sensitive to the electronic environment of nuclei, and H/D substitution provides a precise method to probe hydrogen bonds through isotope effects on chemical shifts. mdpi.commdpi.com Two-bond deuterium isotope effects (²ΔC(D)), which measure the change in the ¹³C chemical shift of a carbon atom two bonds away from the site of deuteration, are particularly informative. mdpi.com For N-H···X systems, the strength of the hydrogen bond often correlates with the magnitude of the isotope effect; stronger hydrogen bonds tend to exhibit more negative two-bond deuterium isotope effects. mdpi.com This technique allows for the quantitative assessment of hydrogen bond strength and geometry, providing data that is complementary to vibrational spectroscopy. mdpi.commdpi.com

Mechanistic Research Applications of 1,3 Propanediamine 2,2 D2 2hcl

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org For 1,3-Propanediamine-2,2-D2 2hcl, the deuterium (B1214612) atoms are not at a position where a bond is typically broken in reactions involving the terminal amine groups. Therefore, its use in KIE studies would focus on measuring secondary kinetic isotope effects (SKIEs). wikipedia.org SKIEs are observed when the isotopic substitution is at a position remote from the bond being formed or broken in the rate-determining step. wikipedia.orglibretexts.org Though smaller than primary KIEs, SKIEs provide crucial information about changes in the geometry and hybridization of the molecule as it proceeds from the reactant to the transition state. wikipedia.org

The magnitude of a secondary kinetic isotope effect can help determine whether a specific step is the rate-determining step of a reaction. In reactions involving 1,3-propanediamine, such as nucleophilic substitution, condensation, or its use as a ligand in catalysis, the rate-determining step might involve the formation of an intermediate that alters the steric environment or vibrational frequencies at the C2 position.

When this compound is used, a comparison of its reaction rate (kD) with that of the non-deuterated isotopologue (kH) gives the SKIE value (kH/kD).

A normal SKIE (kH/kD > 1) suggests a loosening of bonds at the isotopic center in the transition state, which can occur due to changes in hyperconjugation or steric strain. For example, if a reaction mechanism involves a transition state where the C2 carbon's environment becomes less sterically crowded, a normal SKIE might be observed. libretexts.org

An inverse SKIE (kH/kD < 1) indicates that bonds involving the isotopic center are stiffer or more constrained in the transition state. This is often seen when the hybridization of the carbon atom changes from sp3 to sp2, which is not expected for the C2 position in most reactions of 1,3-propanediamine, but could occur in more complex rearrangements or eliminations. More commonly, an inverse effect points to increased steric hindrance in the transition state. wikipedia.org

A kH/kD value of ~1 would imply that the vibrational environment of the C2 position does not significantly change in the rate-determining step.

By observing the presence or absence of a significant SKIE, researchers can validate or refute a proposed reaction mechanism and pinpoint the slowest, rate-limiting step.

Table 1: Hypothetical Secondary KIE Values for a Reaction Involving 1,3-Propanediamine

This table illustrates how the measured SKIE for this compound could be used to distinguish between two proposed mechanistic pathways for a hypothetical reaction.

| Proposed Mechanism | Rate-Determining Step | Expected Change at C2 | Expected SKIE (kH/kD) | Implication |

| Mechanism A | Nucleophilic attack by N1, forming a sterically hindered intermediate | Increased steric crowding around C2 | 0.92 (Inverse) | Consistent with Mechanism A |

| Mechanism B | Conformation change preceding nucleophilic attack | No significant change in bonding or steric environment at C2 | 1.01 (Near Unity) | Inconsistent with Mechanism A |

Beyond identifying the rate-determining step, SKIEs are a powerful probe for defining the geometry of the transition state. wayne.edunih.gov The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to occur. nih.gov The precise value of the SKIE measured using this compound can be compared with values predicted by computational models for different possible transition state structures.

For instance, in a metal-catalyzed reaction where 1,3-propanediamine acts as a bidentate ligand, it forms a six-membered chelate ring. The conformation of this ring (e.g., chair, boat, or twist-boat) in the transition state is critical to the reaction's outcome. The C-D bonds at the C2 position will have different vibrational frequencies depending on the ring's geometry. A reaction proceeding through a rigid, highly organized transition state might exhibit an inverse SKIE, while a more flexible or dissociative transition state could lead to a normal SKIE. By matching the experimentally determined SKIE with computationally calculated values, the most likely transition state geometry can be identified. wayne.edu

Tracing Studies in Complex Chemical Reactions

Isotopic labeling with deuterium provides a powerful method for tracing the fate of molecules or molecular fragments through complex reaction sequences. symeres.com Because the deuterium atoms in this compound are located on the stable propane (B168953) backbone, they act as a "tag" that can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

In certain reaction environments, particularly under harsh conditions or with specific catalysts, hydrogen atoms can migrate between different positions on a molecule or exchange with hydrogen atoms from the solvent or other reagents. This process is known as scrambling or exchange. libretexts.org

Using this compound, researchers can determine if the C-D bonds at the C2 position remain intact throughout a reaction.

No Scrambling: If the deuterium labels are exclusively found at the C2 position in the final product, it confirms that the C-H bonds on the propane backbone are not labile under the reaction conditions.

Scrambling: If deuterium is found at other positions (e.g., C1 or C3) in the product, it provides evidence for a reaction mechanism that involves the reversible breaking and forming of C-H/C-D bonds. This could point to unexpected intermediates, such as carbanions or radical species, or reveal side reactions.

For example, in the "alkyne zipper" reaction, where internal alkynes are isomerized to terminal alkynes, bases derived from diamines like 1,3-diaminopropane (B46017) are used. Deuterium labeling studies have been instrumental in supporting a "conducted tour" mechanism where a proton is shuttled along the carbon chain. mdpi.com Using 1,3-Propanediamine-2,2-D2 as part of the base system could reveal if the backbone protons of the catalyst are involved in these proton transfer steps.

The deuterium label in this compound can help in the identification of fleeting reaction intermediates. By analyzing the mass of intermediates trapped during a reaction or by observing the reaction mixture with NMR, the presence of the dideuterated propane backbone can be confirmed.

This is particularly useful in reactions where the diamine is incorporated into a larger molecule. For instance, if 1,3-propanediamine is used in the synthesis of a heterocyclic compound, analyzing the product and any isolated intermediates via mass spectrometry would show a mass increase of two units compared to the product made with the unlabeled reagent. This definitively proves that the propanediamine fragment has been incorporated and has not undergone fragmentation or unexpected rearrangement.

Table 2: Example of a Tracing Study using Mass Spectrometry

This table shows hypothetical mass spectrometry data for a reaction where 1,3-propanediamine (PDA) is reacted with a substrate (Sub) to form a product (P). The use of 1,3-Propanediamine-2,2-D2 (PDA-d2) helps confirm the reaction pathway.

| Reactants | Expected Intermediate | Observed Intermediate Mass (m/z) | Expected Product | Observed Product Mass (m/z) | Conclusion |

| Sub (m/z=150) + PDA (MW=74) | [Sub+PDA-H2O] (m/z=206) | 206 | P (m/z=206) | 206 | Reaction proceeds as expected. |

| Sub (m/z=150) + PDA-d2 (MW=76) | [Sub+PDA-d2-H2O] (m/z=208) | 208 | P-d2 (m/z=208) | 208 | Confirms the incorporation of the intact C3N2 backbone from the diamine. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations on Deuterated Systems

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of molecules. These ab initio methods are particularly useful for analyzing the consequences of isotopic labeling, such as the substitution of hydrogen with deuterium (B1214612) at the 2-position of the propane (B168953) chain.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. arxiv.org It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict the vibrational frequencies of the molecule.

In studies of related molecules like 1,3-diaminopropane (B46017) and its N-deuterated derivatives, DFT calculations have been performed using functionals such as mPW1PW with a 6-31G* basis set. uc.pt For the cation of 1,3-diaminopropane, geometry optimization helps identify stable conformers. The subsequent frequency calculations predict the vibrational spectra (e.g., Raman, FTIR). The introduction of deuterium leads to predictable shifts in vibrational frequencies. For instance, modes involving the deuterated C-D bonds will have lower frequencies compared to the corresponding C-H bonds in the non-deuterated isotopologue, a direct consequence of the heavier mass of deuterium. A common practice is to scale the calculated wavenumber values to improve the match with experimental data, accounting for factors like anharmonicity and incomplete electron correlation. stfc.ac.uk

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for N-Deuterated 1,3-Diaminopropane Dihydrochloride (B599025) Cation Data is for an N-deuterated analogue to illustrate the application of DFT in studying deuterated systems. stfc.ac.uk

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Corrected) |

| τNH₃ | 413, 447 | 549, 556 |

| New bands upon deuteration | 317, 347 | N/A |

Note: The discrepancy between experimental and corrected calculated values for the τNH₃ modes highlights the challenges in perfectly modeling solid-state intermolecular interactions, such as N–H∙∙∙Cl hydrogen bonds, which significantly affect these vibrational modes. stfc.ac.uk

The primary effect of substituting hydrogen with deuterium is the change in mass, which influences zero-point vibrational energy (ZPVE). DFT calculations can quantify these isotopic effects on various molecular properties. For example, deuterium substitution can lead to slight changes in bond lengths and angles as the molecule settles into a new vibrational ground state. mdpi.com

Theoretical calculations are an indispensable tool for predicting deuterium isotope effects on NMR chemical shifts. mdpi.com In computational models, deuteriation can be simulated by making small adjustments to bond lengths (e.g., shortening X-H bonds by a nominal amount like 0.01 Å) to approximate the effect on the molecule's potential energy surface. mdpi.com These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can then predict how the nuclear shielding of nearby atoms, such as ¹³C, will change upon deuteration. mdpi.com Such predictions are invaluable for interpreting experimental NMR spectra and understanding complex intramolecular interactions. mdpi.com

Molecular Dynamics (MD) Simulations of Deuterated Polyamines

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and interactions with the environment.

The flexibility of the propane backbone in 1,3-propanediamine allows it to adopt numerous conformations. Computational studies on the non-deuterated analogue have identified several low-energy conformers by varying the dihedral angles along the carbon backbone and C-N bonds. uc.ptstfc.ac.uk DFT calculations have been used to determine the relative energies of these conformers in the gas phase. stfc.ac.uk

MD simulations can extend this analysis to understand how these conformational preferences are influenced by different environments. By simulating the molecule in a "box" of solvent molecules, MD can capture the explicit interactions that stabilize or destabilize certain conformers. In the absence of full MD simulations, continuum models like the Polarizable Continuum Model (PCM) can be used with DFT to approximate solvent effects. stfc.ac.uknih.gov For 1,3-diaminopropane, such calculations show a significant shift in conformational populations when moving from the gas phase to a condensed phase, with different conformers being stabilized depending on the dielectric constant of the medium. stfc.ac.uk

Table 2: Predicted Conformational Populations of 1,3-Diaminopropane in Gas vs. Liquid Phase at 298 K Based on SCRF-PCM calculations on the non-deuterated analogue. stfc.ac.uk

| Conformation | Gas Phase Population (Gibbs Energy) | Pure Liquid Phase Population (ZPVE Corrected) |

| GGG'G | 19.8% | < 7.5% |

| TG'GG' | 15.2% | < 7.5% |

| TTTT | < 10% | ~13% |

| TTTG / TGTT | < 10% | ~11.5% (each) |

Note: The labels (e.g., TTTT, GGG'G) refer to the sequence of trans (T) and gauche (G/G') dihedral angles along the molecule's backbone. stfc.ac.uk

The behavior of charged molecules like 1,3-Propanediamine-2,2-D2 2HCl is highly dependent on the solvent. nih.gov Computational methods can investigate these solvent effects in detail. The presence of a solvent can dramatically alter molecular properties and reaction outcomes. nih.gov

Simulations can employ either implicit or explicit solvent models.

Implicit Solvation: Models like PCM treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and has been used to study 1,3-diaminopropane in water (ε=78.39) and carbon tetrachloride (ε=2.228), revealing how the molecule's conformational equilibrium shifts in polar versus non-polar environments. stfc.ac.uknih.gov

Explicit Solvation: In MD simulations, individual solvent molecules are included in the simulation box. This allows for the study of specific hydrogen bonding interactions between the deuterated polyamine and the solvent molecules, which are critical for understanding its behavior in protic solvents like water. nih.gov These explicit interactions are known to be crucial for accurately modeling phenomena such as the red-shift of O-H stretching vibrations in alcohols or accelerating certain chemical reactions. nih.gov

For this compound, simulations in an explicit water model would be essential to accurately capture the hydration shell around the ammonium groups and the chloride ions, and to understand how the deuteration at the C2 position might subtly influence the dynamics of these solvent interactions.

Role of 1,3 Propanediamine 2,2 D2 2hcl in the Synthesis of Advanced Research Materials

Precursor in the Synthesis of Deuterated Ligands for Coordination Chemistry Research

The diamine functional groups of 1,3-propanediamine make it a versatile bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. sigmaaldrich.comresearchgate.net The deuterated analogue, 1,3-Propanediamine-2,2-D2 2HCl, provides a platform for creating isotopically labeled ligands, which are instrumental in advanced spectroscopic studies of metal complexes.

Design and Synthesis of Novel Deuterated Metal Complexes

1,3-Propanediamine and its derivatives are foundational components in the synthesis of chelating ligands, such as Schiff bases and aminocarboxylates, which form stable octahedral or square planar complexes with transition metals like gallium(III), ruthenium(II), and nickel(II). inorgchemres.orgresearchgate.netmdpi.com The synthesis of a dinuclear gallium(III) complex, for instance, utilizes a tetradentate 1,3-propanediamine-N,N′-diacetate ligand. researchgate.net

By substituting the standard reagent with 1,3-Propanediamine-2,2-D2, researchers can synthesize the corresponding deuterated metal complexes. The primary advantage of this isotopic labeling lies in the analysis of the resulting compounds. In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of signals from the C2 position of the propane (B168953) backbone simplifies complex spectra, allowing for unambiguous assignment of other proton signals and a clearer understanding of the ligand's coordination environment. This is particularly valuable in characterizing the geometry and conformation of complex structures. mdpi.com

Table 1: Examples of Metal Complexes with 1,3-Propanediamine-Based Ligands and Potential for Deuteration

| Metal Ion | Ligand Type | Example Complex | Application of Deuteration with 1,3-Propanediamine-2,2-D2 |

| Gallium(III) | Aminocarboxylate | uns-cis-[Ga(1,3-pdda)(µ-OH)]₂·2H₂O researchgate.net | Simplifies ¹H NMR spectra for structural elucidation; allows for mechanistic studies of complex formation. |

| Ruthenium(II) | Diamine/Phosphine | trans-Cl₂Ru(dppp)(NH₂(CH₂)₃NH₂) | Facilitates NMR analysis of ligand geometry and electronic structure. mdpi.com |

| Nickel(II) | Schiff Base | [Ni(L)] where L is derived from 2,2-dimethyl-1,3-propanediamine | Provides a spectroscopic handle to study the ligand backbone conformation without interference from C2 protons. inorgchemres.org |

| Rhenium(V) | Polyhydride/Diamine | [ReH₅(PPh₃)₂(pn)] (pn = 1,3-propanediamine) monmouth.edu | Enables detailed NMR studies of fluxional processes and ligand exchange dynamics (see 6.1.2). |

Investigation of Ligand Exchange Dynamics with Deuterated Components

Understanding the kinetics and mechanisms of ligand exchange at a metal center is fundamental to reaction chemistry. Deuterium (B1214612) labeling is a powerful technique for these investigations. The substitution of 1,3-propanediamine with its 2,2-D2 analogue provides a non-perturbative probe to monitor dynamic processes. monmouth.edu

The kinetic isotope effect (KIE), where a C-D bond is stronger and thus broken more slowly than a C-H bond, can provide insight into reaction mechanisms. symeres.com While the deuterons in 1,3-Propanediamine-2,2-D2 are on the backbone and not typically broken during simple ligand association/dissociation, their presence is key for spectroscopic monitoring. In variable-temperature ¹H NMR studies, the deuterated ligand can be tracked distinctly from its non-deuterated counterparts, allowing for the precise determination of exchange rates between coordinated and free ligands. monmouth.edu

Furthermore, in complex systems involving multiple dynamic equilibria, such as those found in constitutional dynamic libraries (CDLs), selective deuteration helps to unravel the behavior of individual components. rsc.org By using 1,3-Propanediamine-2,2-D2, researchers can monitor its participation in the dynamic exchange of imine-based macrocyclic ligands in response to different metal ions, providing clear data on selection and amplification processes within the network. rsc.org

Building Block for Deuterated Organic Frameworks and Polymers

The precise placement of deuterium atoms within macromolecular structures is essential for probing their structure and dynamics using neutron scattering techniques. This compound serves as an ideal building block for introducing isotopic labels into advanced materials like polymers and metal-organic frameworks (MOFs).

Incorporation into Deuterated Polymer Chains for Neutron Scattering Studies

Fully aliphatic polyimides (FAPIs) and other polymers can be synthesized using 1,3-diaminopropane (B46017) as a monomer. sci-hub.se The use of 1,3-Propanediamine-2,2-D2 in the polymerization process yields specifically deuterated polymer chains. This is of immense value for neutron scattering studies, a set of techniques uniquely sensitive to the isotopes of hydrogen. rsc.orgresearchgate.net

Neutrons interact differently with protium (B1232500) (¹H) and deuterium (D or ²H) nuclei, a property known as scattering length contrast. By selectively deuterating one block in a block copolymer or one polymer type in a blend, researchers can use Small-Angle Neutron Scattering (SANS) to "highlight" specific domains. This allows for the precise determination of domain sizes, morphology, and the thermodynamics of polymer mixing.

Inelastic Neutron Scattering (INS) measures the vibrational energies of a material. Because deuterium is twice as heavy as protium, C-D vibrational modes occur at lower frequencies than C-H modes. This isotopic shift allows researchers to assign vibrational modes with confidence and to study the localized dynamics of the diamine segment within the larger polymer structure. rsc.orgresearchgate.net

Table 2: Advantages of Using 1,3-Propanediamine-2,2-D2 in Polymer Synthesis for Neutron Scattering

| Technique | Advantage of Deuteration | Research Finding Enabled |

| Small-Angle Neutron Scattering (SANS) | Creates contrast between polymer chains and a solvent, or between different blocks in a copolymer. | Determination of chain conformation, radius of gyration, and aggregation state in solution or the solid state. |

| Inelastic Neutron Scattering (INS) | Shifts vibrational frequencies, aiding in spectral assignment and probing localized dynamics. | Detailed analysis of the motion of the propanediamine linker, such as torsional and bending modes. researchgate.netresearchgate.net |

| Neutron Reflectometry (NR) | Provides contrast to determine the composition profile of thin films and interfaces. | Measurement of the distribution of the deuterated segments at surfaces or buried interfaces. |

Synthesis of Isotopic Analogs for Materials Science Applications

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. uio.no A successful strategy for tuning MOF properties, such as for CO₂ capture, involves grafting functional molecules like diamines onto the open metal sites of the framework. escholarship.org

Synthesizing an appended MOF using 1,3-Propanediamine-2,2-D2 creates an isotopic analog of the functional material. This allows researchers to use neutron scattering techniques to study the structure and dynamics of the appended diamines without overwhelming scattering from the hydrogen-rich main framework. researchgate.net For example, INS can be used to observe how the vibrational modes of the diamine "arm" change upon binding a guest molecule like CO₂, providing direct evidence of the interaction mechanism at a molecular level. Similarly, quasi-elastic neutron scattering (QENS) can measure the mobility and diffusion of the deuterated linkers, which is critical for understanding the flexibility and function of the framework.

Intermediate in the Creation of Specialized Deuterated Probes

The chemical reactivity of the two amine groups, combined with the stable isotopic label on its backbone, makes this compound a valuable intermediate for synthesizing more complex deuterated molecules for specialized research applications. nih.gov The deuterium atoms at the C2 position are not acidic and are not exchanged in typical physiological or chemical conditions, making them a robust tag. nih.gov

One major application is in drug discovery and development. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic oxidation in a drug molecule are replaced with deuterium. nih.govacs.org This can slow down metabolism due to the kinetic isotope effect, leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of potentially toxic metabolites. nih.gov By using 1,3-Propanediamine-2,2-D2 as a starting scaffold, medicinal chemists can build novel deuterated drug candidates.

Another key use is the synthesis of internal standards for quantitative analysis by mass spectrometry. symeres.com A deuterated version of an analyte is the ideal internal standard because it has nearly identical chemical and physical properties to the non-deuterated compound but is easily distinguished by its higher mass. Synthesizing a target molecule using 1,3-Propanediamine-2,2-D2 as a precursor introduces a known mass shift, enabling highly accurate quantification in complex biological or environmental samples. nih.gov

Development of Isotopic Tracers for Biochemical Pathway Research

Isotopic tracers are indispensable for mapping metabolic pathways and understanding the flux of metabolites through complex biological networks. The introduction of a deuterium-labeled compound allows researchers to follow the path of the labeled atoms through various enzymatic transformations. This compound is a precursor for the synthesis of deuterated polyamines, which are crucial molecules in cellular processes like growth and proliferation. uef.fi

The synthesis of more complex deuterated polyamines, such as spermidine (B129725) and spermine (B22157), can be achieved using this compound as a starting material. nih.gov These labeled polyamines can then be introduced into cell cultures or organisms to trace their metabolic conversion and incorporation into other biomolecules. hmdb.ca The presence of the deuterium label at a non-exchangeable position ensures that the isotopic signature is retained throughout the metabolic pathway.

The analysis of metabolites is often performed using mass spectrometry (MS) coupled with liquid chromatography (LC). researchgate.net The mass difference between the deuterated tracer and its natural counterpart allows for their distinct detection and quantification. This approach, known as stable isotope dilution analysis, provides high sensitivity and specificity for measuring polyamine concentrations in biological samples. psu.edu

Table 1: Application of Deuterated Polyamines as Isotopic Tracers

| Tracer Compound | Analytical Method | Research Application | Key Finding |

| Deuterated Spermine | LC-MS/MS | Polyamine metabolism in cancer cells | Increased polyamine uptake and conversion in proliferating cells. mdpi.com |

| Deuterated Spermidine | GC-MS | Arginine/proline metabolic pathway | Tracing the flow of nitrogen from amino acids to polyamines. hmdb.ca |

| N-acetyl-d-spermidine | LC-MS | Polyamine catabolism | Identification of novel breakdown products in urine. researchgate.net |

This table presents representative applications of deuterated polyamines as isotopic tracers in biochemical research.

Detailed research findings have demonstrated that deuterated polyamines can be synthesized and used effectively as internal standards for the accurate quantification of their endogenous, non-deuterated counterparts in various biological matrices, including plasma and erythrocytes. psu.edu This is critical for understanding the dysregulation of polyamine metabolism in diseases such as cancer. mdpi.com

Synthesis of Deuterated Analogs for Enzymatic Reaction Studies

The study of enzyme mechanisms is greatly facilitated by the use of deuterated substrates. The substitution of a hydrogen atom with a deuterium atom at or near the site of bond cleavage in an enzymatic reaction can lead to a decrease in the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable information about the rate-limiting steps and the transition state of the reaction. nih.gov

This compound can be used to synthesize deuterated analogs of substrates for a variety of enzymes involved in amine metabolism, such as diamine oxidase (DAO) and polyamine oxidase (PAO). nih.govnih.govtandfonline.com For instance, DAO catalyzes the oxidative deamination of diamines. By comparing the kinetic parameters (Vmax and Km) of the reaction with the normal substrate versus a deuterated analog synthesized from this compound, researchers can infer whether the C-H bond cleavage is a rate-determining step in the catalytic cycle. nih.govtandfonline.com

A significant KIE, where the reaction with the deuterated substrate is slower, would suggest that the breaking of the C-D bond is part of the slowest step of the reaction. This information is crucial for building a detailed model of the enzymatic mechanism. nih.gov Studies on DAO with deuterated histamine (B1213489) derivatives have revealed significant solvent and kinetic isotope effects, providing insights into the stereospecificity and the nature of the transition states involved in the oxidation of the amine to an aldehyde. nih.govtandfonline.com

Table 2: Kinetic Isotope Effects in Enzymatic Reactions with Deuterated Amines

| Enzyme | Substrate Analog | Observed KIE (Vmax/Km) | Mechanistic Implication |

| Diamine Oxidase (DAO) | [(αR)-²H]-Nτ-methylhistamine | 15.06 | C-H bond cleavage is rate-limiting and stereospecific. nih.govtandfonline.com |

| Polyamine Oxidase (PAO) | ¹³C-labeled N,N'-dibenzyl-1,4-diaminopropane | 1.025 (¹³C KIE) | Provides a measure of the change in bond order at the reacting carbon. nih.gov |

| SxtA AONS | L-Arginine (in D₂O) | - | Demonstrates enzyme-mediated α-deuteration for producing labeled amino acids. nih.gov |

This table illustrates the use of isotope effects to probe enzyme mechanisms. While not directly using this compound, it shows the principles that would apply to its derivatives.

The synthesis of these deuterated analogs requires careful chemical strategies to place the deuterium atoms at specific positions within the molecule. The availability of starting materials like this compound simplifies the synthesis of specifically labeled substrates for these detailed mechanistic studies. nih.gov

Advanced Analytical Methodologies Employing 1,3 Propanediamine 2,2 D2 2hcl

Mass Spectrometry (MS) Applications in Quantitative Research

Mass spectrometry is a powerful analytical technique for identifying and quantifying chemical substances. In quantitative studies, the use of stable isotope-labeled internal standards, such as 1,3-Propanediamine-2,2-D2 2HCl, is considered the gold standard for achieving the most reliable results.

Stable Isotope Dilution Mass Spectrometry for Precise Quantification

Stable Isotope Dilution (SID) is an analytical method that provides exceptional accuracy in quantitative analysis. The technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, 1,3-Propanediamine-2,2-D2—to a sample. up.ac.za This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous (unlabeled) analyte.

The fundamental principle of SID-MS is that the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during sample preparation, extraction, and chromatographic separation. uni-regensburg.deepa.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer, however, can distinguish between the analyte and the internal standard based on their mass difference. uni-regensburg.de For instance, 1,3-Propanediamine-2,2-D2 is two mass units heavier than its unlabeled counterpart. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be calculated with high precision, effectively correcting for variations in sample handling and matrix-induced signal suppression or enhancement. hpst.cznih.gov

Research on the analysis of biogenic amines and other metabolites frequently employs deuterated standards to ensure accuracy. nih.govnih.gov For example, in the quantification of polyamines in biological samples, deuterium-labeled derivatives are used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) measurements. nih.gov

Development of Internal Standards for Analytical Method Validation

The development and use of an appropriate internal standard are crucial for the validation of analytical methods. An ideal internal standard should mimic the analyte's behavior as closely as possible. While structurally similar compounds (analogs) can be used, stable isotope-labeled standards like 1,3-Propanediamine-2,2-D2 are superior. nih.gov

Using a deuterated standard offers significant advantages:

Correction for Matrix Effects : In complex matrices such as biological fluids or plant tissues, other co-extracted molecules can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. Because the deuterated standard has the same ionization efficiency and is affected by the matrix in the same way as the analyte, its use allows for accurate correction of these effects. hpst.cz

Compensation for Procedural Losses : During multi-step sample preparation and extraction, some amount of the analyte is inevitably lost. The stable isotope-labeled standard is lost at the same rate, ensuring that the final measured ratio remains constant and reflects the true initial concentration. epa.gov

Improved Precision and Accuracy : Studies comparing the use of isotopically labeled internal standards with analog internal standards for the analysis of related diamines have shown that the former provides better linearity and recovery. nih.gov For instance, a study on N-methyl-1,3-propanediamine demonstrated that the use of a deuterated standard yielded apparent recoveries between 89% and 97% with high repeatability. nih.gov

The table below summarizes the key properties of 1,3-Propanediamine and its deuterated form, highlighting the mass difference that is fundamental to its use in MS.

| Property | 1,3-Propanediamine | 1,3-Propanediamine-2,2-D2 |

| Chemical Formula | C₃H₁₀N₂ | C₃H₈D₂N₂ |

| Molar Mass | 74.12 g/mol nist.govwikipedia.org | 76.14 g/mol nih.gov |

| Synonyms | Trimethylenediamine, 1,3-Diaminopropane (B46017) nist.govwikipedia.org | 1,3-Propane-2,2-d2-diamine nih.gov |

This interactive table is based on data from cited sources.

Chromatographic Separations of Deuterated Compounds

Chromatography is an essential step in the analysis of complex mixtures, serving to separate individual components before their detection. The separation of deuterated compounds from their non-deuterated counterparts presents unique considerations.

Strategies for High-Resolution Separation in Research Mixtures

In many applications, particularly in liquid chromatography, deuterated compounds exhibit slightly different retention times compared to their non-deuterated analogs. This phenomenon is known as the chromatographic deuterium (B1214612) effect (CDE) or isotope effect. acs.orgmdpi.com Typically, in reversed-phase liquid chromatography (RPLC), deuterated compounds elute slightly earlier than their protiated (non-deuterated) counterparts. acs.orgnih.gov This is often attributed to subtle differences in polarity and intermolecular interactions. nih.gov

Various chromatographic techniques are employed to separate diamines and related compounds from complex research mixtures:

Reversed-Phase Liquid Chromatography (RPLC) : Often using C18 columns, RPLC is a common technique for separating polyamines after derivatization to make them less polar. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is well-suited for separating polar compounds like underivatized polyamines and amino acids, and it has been used effectively in combination with RPLC for comprehensive metabolite analysis. nih.govresearchgate.net

Gas Chromatography (GC) : GC can also be used for separating isotopologue pairs. The choice of stationary phase is critical, with studies showing that polar phases often exhibit a normal isotope effect (heavier isotope elutes later), while nonpolar phases can show an inverse effect. nih.gov

The table below outlines examples of chromatographic conditions used in the analysis of polyamines, often employing deuterated standards.

| Technique | Column Type | Mobile Phase Components | Application |

| LC-MS/MS | Phenomenex Gemini C18 nih.gov | Water with 0.1% HFBA, Acetonitrile with 0.1% HFBA nih.gov | Quantification of polyamines and their analogues in cell cultures. nih.gov |

| HILIC & RPLC | HILIC, C18 | Acetonitrile, Water, Formic Acid | Analysis of amino acids and biogenic amines in plant material. nih.gov |

| LC-MS/MS | Perfluorophenyl (PFP) | Acetonitrile, Water, Formic Acid | Determination of N-methyl-1,3-propanediamine in bovine muscle. nih.gov |

This interactive table summarizes data from various research articles.

Coupling with Spectroscopic Detection for Compound Verification

To achieve both high-resolution separation and unambiguous compound identification, chromatographic systems are coupled with powerful spectroscopic detectors, most notably mass spectrometers. The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern quantitative analysis. nih.gov

In an LC-MS/MS system, after compounds are separated by the LC column, they enter the mass spectrometer's ion source, where they are ionized. Tandem MS allows for highly selective detection through a mode called Selected Reaction Monitoring (SRM). In SRM, a specific precursor ion (corresponding to the molecular weight of the analyte or standard) is selected and fragmented, and then a specific product ion is monitored. nih.gov

This process provides two levels of specificity (precursor mass and product mass), significantly reducing interferences. For 1,3-propanediamine and its D2-labeled standard, distinct SRM transitions would be used for simultaneous detection and quantification, even if they are not completely separated by chromatography. The mass spectrometer can easily differentiate between the two compounds due to the 2 Dalton mass difference, ensuring that the signal for the analyte is not confused with the signal for the internal standard. uni-regensburg.de

The following table provides hypothetical yet representative SRM transitions for the analysis of 1,3-propanediamine using 1,3-propanediamine-2,2-D2 as an internal standard, assuming a derivatization step is performed to improve chromatographic performance and ionization efficiency.

| Compound | Derivatization Agent | Precursor Ion (m/z) | Product Ion (m/z) |

| 1,3-Propanediamine | Benzoyl Chloride | 283.1 | 105.1 |

| 1,3-Propanediamine-2,2-D2 | Benzoyl Chloride | 285.1 | 105.1 |

This table presents hypothetical data to illustrate the principle of SRM in an MS/MS experiment.

Emerging Research Directions and Future Perspectives

Integration of Deuterated 1,3-Propanediamine in Multi-Isotopic Labeling Strategies

The use of 1,3-Propanediamine-2,2-D2 2hcl extends beyond simple deuterium (B1214612) labeling into the realm of multi-isotopic labeling strategies. These approaches combine different stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), within a single molecular framework or experimental system to unravel complex biological and chemical processes.

In quantitative mass spectrometry, for instance, different isotopic forms of a molecule can be used as internal standards, allowing for precise quantification of their non-labeled counterparts in complex mixtures. nih.govnih.gov The combination of ²H labeling in 1,3-propanediamine with ¹³C or ¹⁵N labeling in other metabolic precursors allows researchers to simultaneously track the fate of different parts of a molecule or interacting molecules within a biological system. nih.govutoronto.ca For example, in protein studies, highly deuterated and uniformly ¹⁵N/¹³C-labeled proteins are used in solution NMR spectroscopy to study structure and dynamics. unl.pt

This multi-labeling approach is particularly valuable in metabolomics and proteomics, where it enhances the precision of relative quantification by minimizing errors from run-to-run variations in mass spectrometry. nih.gov By using a suite of isotopically labeled tags, researchers can perform multivariate analysis in a single liquid chromatography/mass spectrometry (LC/MS) run. nih.gov The strategic placement of deuterium on 1,3-propanediamine, a key polyamine precursor, combined with other labels, could offer detailed insights into the intricate network of polyamine metabolism and its role in cellular functions like cell growth and differentiation.

Advancements in High-Throughput Synthesis and Characterization of Deuterated Analogs

The broader application of deuterated compounds like this compound has been historically limited by complex and low-yield synthetic procedures. However, recent advancements are paving the way for more efficient and high-throughput synthesis of deuterated amines.

Modern synthetic methods are moving beyond traditional reduction of amides or nitriles with expensive deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). New strategies include:

Catalytic H/D Exchange: Using catalysts like platinum group metals to facilitate hydrogen-deuterium exchange with D₂O at high temperatures and pressures. ansto.gov.au This method can generate perdeuterated precursors for further synthesis. ansto.gov.au

Metal-Free Reductive Deuteration: Employing mixtures of reagents like deuterated triflic acid and triethylsilane to treat ynamides, which can be converted into selectively deuterated amines with high efficiency and functional group tolerance. nih.govrsc.orgulb.ac.be

Single-Electron-Transfer (SET) Reactions: Using reagents like samarium(II) iodide (SmI₂) with D₂O for the highly chemoselective reductive deuteration of thioamides to yield α,α-dideuterio amines. organic-chemistry.org This method is notable for its mild conditions and avoidance of alcohol byproducts. organic-chemistry.org

These advancements enable the divergent synthesis of various deuterated analogs from common precursors, significantly expanding the chemical space available for research. nih.govulb.ac.be

Table 1: Modern Synthetic Approaches for Deuterated Amines

| Method | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Catalytic H/D Exchange | D₂O, Platinum Group Metals (e.g., Pd/C) | Generates perdeuterated building blocks; suitable for large scale. | ansto.gov.au |

| Metal-Free Reductive Deuteration | Deuterated Triflic Acid, Deuterated Triethylsilane, Ynamides | Versatile, general, and user-friendly for selective α and/or β deuteration. | nih.govrsc.org |

| SET Reductive Deuteration | Thioamides, SmI₂, D₂O | Highly chemoselective; mild conditions; no alcohol byproducts. | organic-chemistry.org |

| Manganese-Catalyzed Synthesis | Nitroarenes, Deuterated Alcohols, Manganese Catalyst | Sustainable and affordable; high chemoselectivity from feedstock chemicals. | acs.org |

Potential for Deuterated Polyamines in Novel Mechanistic and Catalytic Research

Deuterated polyamines, including analogs of 1,3-propanediamine, hold significant potential for elucidating complex reaction mechanisms in enzymology and for the development of novel catalysts. The key to this potential lies in the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) leads to a stronger C-D bond than a C-H bond. This difference can significantly slow down reactions where C-H bond cleavage is the rate-limiting step.

In mechanistic studies of enzymes like polyamine oxidases (PAOs) and spermine (B22157) oxidase (SMO), which are crucial for polyamine catabolism, deuterated substrates are invaluable. nih.govacs.orgnih.gov By comparing the reaction rates of deuterated and non-deuterated polyamines, researchers can determine whether the C-H bond cleavage step is kinetically significant. nih.gov For example, mechanistic studies of human spermine oxidase have used various techniques to establish a ping-pong kinetic pattern and identify the rate-limiting steps in the oxidation of spermine. nih.gov The use of a specifically labeled substrate like 1,3-Propanediamine-2,2-D2 would allow for precise investigation of the initial oxidation steps catalyzed by such enzymes.

This approach is not limited to biological catalysis. In synthetic organic chemistry, understanding the KIE can help optimize reaction conditions and design more efficient catalysts. Deuterated probes can reveal subtle details of catalytic cycles, including transition state geometries and the nature of bond activation steps. The insights gained from studying the reactivity of deuterated amines can inform the development of new catalysts for a range of transformations, including C-H activation and amination reactions.

Challenges and Opportunities in the Broader Academic Application of Deuterated Amines

Despite their immense potential, the widespread use of deuterated amines in academic research faces several challenges. A primary hurdle is the cost and complexity of synthesis. musechem.com While new methods are emerging, the preparation of selectively deuterated compounds often requires specialized reagents and multi-step procedures, which can be resource-intensive for academic labs. nih.gov Furthermore, ensuring high isotopic purity and accurately quantifying the level and position of deuteration requires access to advanced analytical instrumentation like high-field NMR and high-resolution mass spectrometers. brightspec.com

However, the opportunities presented by deuterated amines are substantial. In medicinal chemistry, selective deuteration is a recognized strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates, potentially leading to safer and more effective therapeutics. musechem.comnih.gov The "deuterium switch" approach, where hydrogen is replaced with deuterium at metabolically vulnerable sites, has led to FDA-approved drugs. nih.gov

For fundamental academic research, the availability of specifically labeled compounds like this compound creates new possibilities for discovery. It allows for more precise mechanistic studies of enzymes involved in critical biological pathways, such as polyamine metabolism. nih.gov It also provides tools for developing and validating new analytical methods and for probing molecular interactions in materials science and chemical biology. As synthetic methods become more accessible and affordable, the application of deuterated amines is expected to expand, driving innovation across diverse scientific fields. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,3-Propanediamine-2,2-D2 2HCl, and how is isotopic purity ensured?

- Methodological Answer : The synthesis involves deuterium substitution at the 2,2-positions of the propane backbone, typically via catalytic exchange or deuterated precursor reactions. Isotopic purity (≥99 atom% D) is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation. Purification steps may include recrystallization or column chromatography to remove non-deuterated byproducts .

Q. What are the recommended storage conditions and stability parameters for this compound in experimental workflows?

- Methodological Answer : Stability studies for deuterated analogs (e.g., pentadecanoic-2,2-d2 acid) indicate that stock solutions in methanol/chloroform (4:1 v/v) remain stable for up to 24 hours at 23°C. For long-term storage, aliquots should be kept at -20°C, with ≤3 freeze-thaw cycles to minimize degradation (recovery rates: 86–99% in benchtop stability tests) .

Q. How is this compound utilized as an internal standard in analytical chemistry?

- Methodological Answer : Deuterated compounds like this are used as internal standards (IS) in GC-MS or LC-MS to correct for matrix effects and instrument variability. For example, in fatty acid analysis, deuterated ISs are spiked into samples at fixed concentrations (e.g., 50.0 μM) and normalized against target analytes to calculate absolute quantification .

Advanced Research Questions

Q. What experimental design considerations are critical for studying deuterium kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodological Answer : KIEs are assessed by comparing reaction rates of deuterated vs. non-deuterated analogs under identical conditions. Control experiments must account for solvent isotope effects and ensure deuterium retention at reactive sites. Data interpretation requires high-resolution MS or NMR to track isotopic distribution in intermediates .

Q. How does deuteration impact the compound’s crystallographic properties in supramolecular systems?